MRS 2219
Overview
Description
MRS 2219 is a synthetic organic compound known for its role as a selective potentiator of adenosine triphosphate-evoked responses at rat P2X1 receptors. The compound has a molecular formula of C8H10NO5P and a molecular weight of 231.14 g/mol . It is primarily used in scientific research to study the P2X1 receptor, which is a type of ligand-gated ion channel involved in various physiological processes .
Scientific Research Applications
MRS 2219 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and behavior of P2X1 receptors, providing insights into receptor-ligand interactions.
Biology: The compound is employed in experiments to understand the role of P2X1 receptors in cellular signaling and physiological processes.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting P2X1 receptors, which are implicated in various diseases.
Mechanism of Action
Target of Action
The primary target of MRS 2219 is the P2X1 receptor . This receptor is a subtype of P2X, a family of receptors for ATP. The P2X1 receptor plays a crucial role in various physiological processes, including muscle contraction and inflammatory responses .
Mode of Action
This compound acts as a selective potentiator of ATP-evoked responses at rat P2X1 receptors . In other words, it enhances the response of P2X1 receptors to ATP, the primary energy currency of cells. This potentiation of ATP-evoked responses can lead to various changes in cellular functions, depending on the specific role of P2X1 receptors in a given cell type .
Biochemical Pathways
These pathways could include those related to muscle contraction, inflammation, and possibly others, depending on the specific cellular context .
Pharmacokinetics
NaOH at 25°C is reported to be 23.11 mg/mL , which could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell types and physiological contexts in which P2X1 receptors are involved. Given its role as a potentiator of ATP-evoked responses at P2X1 receptors, it could potentially enhance cellular processes that are regulated by these receptors, such as muscle contraction and inflammatory responses .
Future Directions
Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .
Biochemical Analysis
Biochemical Properties
MRS 2219 plays a crucial role in biochemical reactions, particularly in modulating ATP-evoked responses. It interacts with P2X1 receptors, which are ligand-gated ion channels involved in various physiological processes. The interaction between this compound and P2X1 receptors enhances the receptor’s response to ATP, leading to increased ion flux . This potentiation effect is highly selective, making this compound a valuable compound for studying P2X1 receptor functions.
Cellular Effects
This compound influences various cellular processes by modulating P2X1 receptor activity. In cells expressing P2X1 receptors, this compound enhances ATP-induced ion flux, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased ion flux can lead to changes in intracellular calcium levels, which play a critical role in various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P2X1 receptors, leading to an enhanced response to ATP. This binding increases the receptor’s affinity for ATP, resulting in a more robust ion flux . The potentiation effect of this compound is highly specific to P2X1 receptors, and it does not significantly affect other P2X receptor subtypes. This specificity makes this compound a valuable tool for studying the molecular mechanisms underlying P2X1 receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability in solution is more limited, with a shelf life of six months at -80°C and one month at -20°C . Long-term studies have shown that this compound can maintain its potentiation effect on P2X1 receptors over extended periods, making it suitable for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s potentiation effect on P2X1 receptors is dose-dependent, with higher doses leading to more significant ion flux . At very high doses, this compound can cause adverse effects, including toxicity and receptor desensitization. Therefore, careful dosage optimization is essential for achieving the desired experimental outcomes without causing harm to the animals.
Metabolic Pathways
This compound is involved in metabolic pathways related to ATP signaling. It interacts with enzymes and cofactors that regulate ATP synthesis and degradation, influencing metabolic flux and metabolite levels . The compound’s potentiation effect on P2X1 receptors can also impact cellular energy metabolism by altering ATP utilization and production rates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The selective potentiation of P2X1 receptors by this compound can also affect its distribution, as the receptors are differentially expressed in various tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, this compound may localize to the plasma membrane, where P2X1 receptors are predominantly found, to exert its potentiation effect on ATP-evoked responses.
Preparation Methods
The synthesis of MRS 2219 involves several steps, starting with the preparation of pyridoxine derivatives. The key synthetic route includes the phosphorylation of pyridoxine to form pyridoxine-alpha4,5-monophosphate, followed by cyclization to yield the final product . The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
MRS 2219 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
MRS 2219 is unique in its selective potentiation of P2X1 receptors. Similar compounds include:
MRS 2220: Another pyridoxine derivative with similar properties but different potency and selectivity.
Pyridoxal phosphate derivatives: These compounds share structural similarities with this compound and exhibit varying degrees of activity at P2X receptors.
Compared to these compounds, this compound is distinguished by its high selectivity and potency at P2X1 receptors, making it a valuable tool in receptor studies .
Properties
IUPAC Name |
3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJHODRYGNBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COP(=O)(OCC2=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398248 | |
Record name | MRS 2219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-47-0 | |
Record name | MRS 2219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.